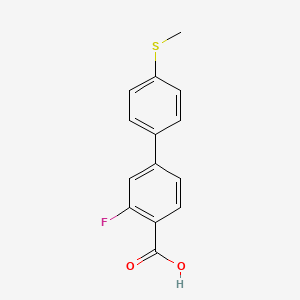

2-Fluoro-4-(4-methylthiophenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-4-(4-methylthiophenyl)benzoic acid is a chemical compound that belongs to the class of organic compounds known for containing a benzene ring substituted with a fluoro group, a methylthiophenyl group, and a carboxylic acid group. Its synthesis and properties are of interest due to its potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of similar fluorinated aromatic compounds often involves palladium-catalyzed, ortho C-H methylation and fluorination techniques, using commercially available directing groups. A relevant example includes the Pd-catalyzed methylation and fluorination of benzaldehydes, which might share similarities with the synthesis pathways of 2-Fluoro-4-(4-methylthiophenyl)benzoic acid (Xiao-Yang Chen & E. J. Sorensen, 2018).

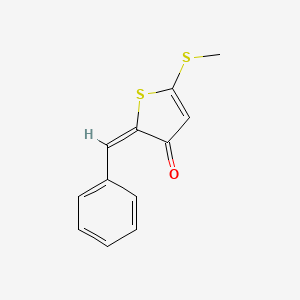

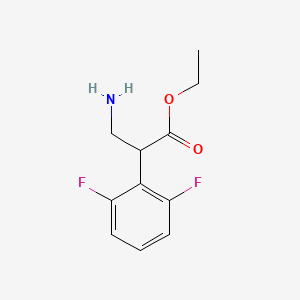

Molecular Structure Analysis

For compounds with a similar structural framework, techniques like powder X-ray diffraction (PXRD) and Hirshfeld surface analysis are employed to determine the molecular structure, revealing insights into intermolecular interactions and crystal packing (P. Chatterjee, 2023).

Chemical Reactions and Properties

Fluorinated aromatic compounds are known for participating in various chemical reactions, including nucleophilic aromatic substitution, which can significantly alter their chemical properties. The presence of a fluorine atom can influence the compound's reactivity, making it a subject of interest for synthesizing more complex molecules (U. Wittmann et al., 2006).

Aplicaciones Científicas De Investigación

1. Molecular Structure and Metabolism Studies:

- Substituted benzoic acids, including compounds similar to 2-Fluoro-4-(4-methylthiophenyl)benzoic acid, have been studied to understand their molecular properties and metabolic fate. For instance, research shows that glucuronidation and glycine conjugation reactions are dominant in the metabolism of these compounds (Ghauri et al., 1992).

2. Radiochemistry and Imaging:

- Compounds structurally similar to 2-Fluoro-4-(4-methylthiophenyl)benzoic acid have been synthesized for potential applications in PET imaging. This research is pivotal in developing new imaging agents (Wang et al., 2014).

3. Environmental and Chemical Degradation Studies:

- Studies on fluorinated compounds in methanogenic consortia reveal their potential use in tracking the degradation of aromatic compounds, providing insights into environmental remediation techniques (Londry & Fedorak, 1993).

4. Organic Synthesis and Chemical Reactions:

- Research on the directed lithiation of benzoic acids, including fluorine-substituted variants, contributes to advancements in organic synthesis methodologies (Bennetau et al., 1995).

5. Development of Novel Compounds and Materials:

- Synthesis of novel fluorinated compounds, including derivatives of benzoic acid, is an active area of research with potential applications in creating new materials and drugs (Wittmann et al., 2006).

6. Liquid Crystal Research:

- The study of liquid crystals, including those derived from benzoic acids, contributes to the understanding of their properties and potential applications in displays and other technologies (Butcher et al., 1991).

7. Agricultural and Herbicide Research:

- Fluorine substitution in benzoic acids has been shown to alter the activity and selectivity of herbicides, demonstrating the potential for developing more effective agricultural chemicals (Hamprecht et al., 2004).

8. Advanced Polymer Research:

- Fluorinated benzoic acid derivatives are used in synthesizing high-performance polymers, contributing to advancements in materials science (Xiao et al., 2003).

Propiedades

IUPAC Name |

2-fluoro-4-(4-methylsulfanylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2S/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLAMQHFOKXKMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(4-methylthiophenyl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)